

Spectroscopic Profile of 4,5-Dimethylhexan-1-ol: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Dimethylhexan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available spectroscopic and physical data for the saturated alcohol **4,5-Dimethylhexan-1-ol**. Due to a lack of publicly available experimental spectra for this specific compound, this document presents computed data from reputable chemical databases. Furthermore, it outlines standardized, representative experimental protocols for acquiring key spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) for a compound of this nature. This guide is intended to serve as a reference for researchers and professionals in the fields of chemistry and drug development, offering a foundational understanding of the expected spectroscopic characteristics of **4,5-Dimethylhexan-1-ol**.

Compound Identification

Identifier	Value
IUPAC Name	4,5-dimethylhexan-1-ol
Molecular Formula	C ₈ H ₁₈ O[1]
Molecular Weight	130.23 g/mol [1]
CAS Number	60564-76-3[1]
Canonical SMILES	CC(C)C(C)CCCO[1]
InChI Key	QABJATQYUASJEM-UHFFFAOYSA-N[1]

Computed Physical Properties

The following table summarizes the computed physical and chemical properties of **4,5-Dimethylhexan-1-ol**. These values are predicted and have not been experimentally verified in the available literature.

Property	Value	Source
XLogP3-AA	2.4	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	4	PubChem
Exact Mass	130.135765193 Da	PubChem[1]
Monoisotopic Mass	130.135765193 Da	PubChem[1]
Topological Polar Surface Area	20.2 Å ²	PubChem
Heavy Atom Count	9	PubChem
Complexity	59.6	PubChem

Spectroscopic Data (Predicted)

No experimental spectroscopic data for **4,5-Dimethylhexan-1-ol** was found in a comprehensive search of publicly available databases and literature. The following sections provide a general overview of the expected spectral characteristics based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different hydrogen environments. The hydroxyl proton will likely appear as a broad singlet, the protons on the carbon bearing the hydroxyl group as a triplet, and the various methyl and methylene protons in the upfield region with complex splitting patterns due to diastereotopicity.

¹³C NMR: The carbon NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbon attached to the hydroxyl group would be the most downfield signal among the sp³ carbons.

Infrared (IR) Spectroscopy

The IR spectrum of **4,5-Dimethylhexan-1-ol** is expected to exhibit characteristic absorption bands for an alcohol. A strong, broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration. Strong C-H stretching vibrations would be observed in the 2850-2960 cm⁻¹ region.^[2] A distinct C-O stretching vibration should appear in the 1050-1150 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 130. The fragmentation pattern would likely involve the loss of a water molecule (M-18), and various alpha-cleavages around the alcohol and the branched alkyl chain.

Representative Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid alcohol like **4,5-Dimethylhexan-1-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:**
 - Tune and shim the spectrometer to the sample.
 - Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm, centered around 6 ppm.
 - Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
 - Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to approximately 220 ppm, centered around 100 ppm.
 - Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.
 - Collect a larger number of scans (typically 128 or more) due to the lower natural abundance of ^{13}C .
- **Data Processing:** Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the resulting spectra and perform baseline correction. Integrate the ^1H NMR signals and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample, apply a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

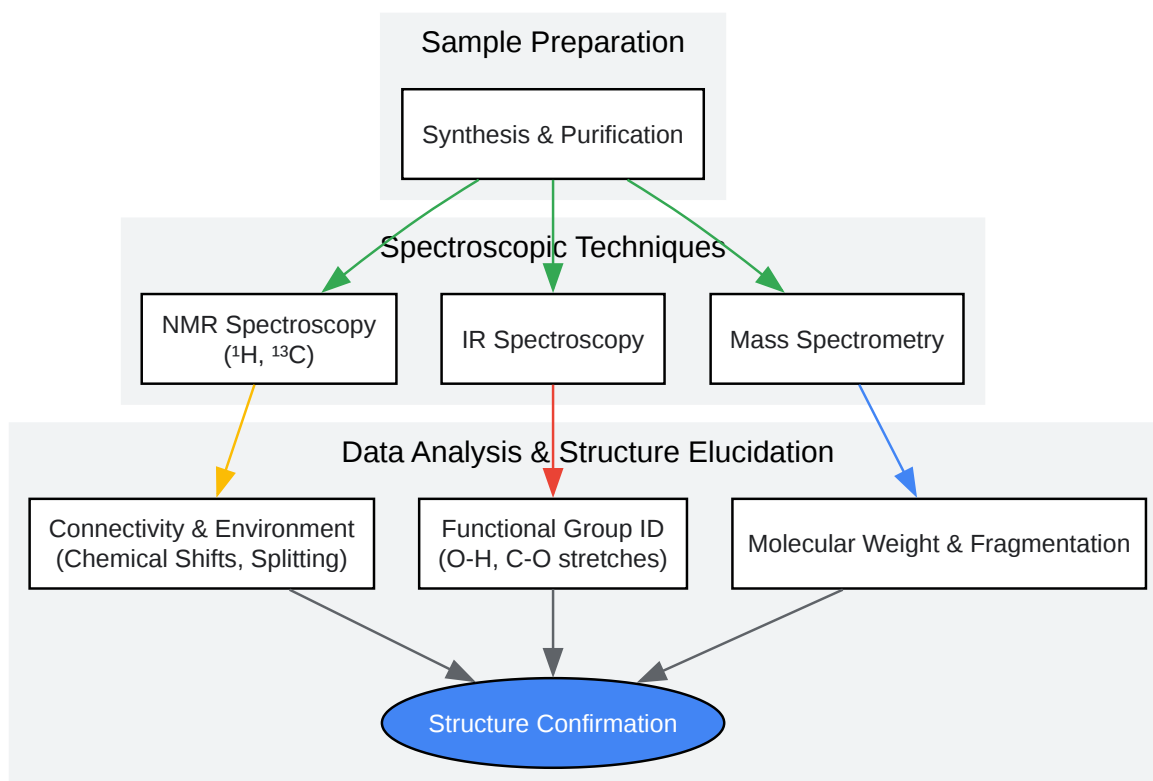
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the clean, empty salt plates.
 - Place the sample in the spectrometer's sample compartment.
 - Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct injection, or through a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization: Utilize a standard ionization technique such as electron ionization (EI) at 70 eV.
- Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).
- Data Acquisition and Processing: The instrument's data system will record the abundance of ions at each m/z value to generate the mass spectrum.

Visualizations

Workflow for Spectroscopic Analysis of 4,5-Dimethylhexan-1-ol



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Caption: Workflow for the spectroscopic analysis of **4,5-Dimethylhexan-1-ol**.

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References

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- 2. Alkane - Wikipedia [en.wikipedia.org]

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